molecular formula C12H7Cl2NO2 B3042928 4-Chlorophenyl 2-chloroisonicotinate CAS No. 680217-62-3

4-Chlorophenyl 2-chloroisonicotinate

Cat. No.: B3042928
CAS No.: 680217-62-3
M. Wt: 268.09 g/mol
InChI Key: QHEMVRVXDPVJOE-UHFFFAOYSA-N
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Description

4-Chlorophenyl 2-chloroisonicotinate is an organic compound with the molecular formula C12H7Cl2NO2 It is a derivative of isonicotinic acid and is characterized by the presence of both a chlorophenyl and a chloroisonicotinate group

Properties

IUPAC Name

(4-chlorophenyl) 2-chloropyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO2/c13-9-1-3-10(4-2-9)17-12(16)8-5-6-15-11(14)7-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEMVRVXDPVJOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(=O)C2=CC(=NC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorophenyl 2-chloroisonicotinate typically involves the esterification of 2-chloroisonicotinic acid with 4-chlorophenol. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the ester bond. The reaction is conducted under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Chlorophenyl 2-chloroisonicotinate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro groups in the compound can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Nucleophilic Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of quinones or other oxidized aromatic compounds.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

4-Chlorophenyl 2-chloroisonicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 2-chloroisonicotinate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common mechanisms include binding to active sites of enzymes or interacting with cellular receptors to modulate their activity.

Comparison with Similar Compounds

  • 4-Chlorophenyl isocyanate
  • 4-Chlorophenyl isothiocyanate
  • 2-Chloroisonicotinic acid

Comparison: 4-Chlorophenyl 2-chloroisonicotinate is unique due to the presence of both a chlorophenyl and a chloroisonicotinate group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications in research and industry.

Biological Activity

4-Chlorophenyl 2-chloroisonicotinate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from chlorinated phenols. The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Anticancer Activity

Research has demonstrated that derivatives of 4-chlorophenyl compounds exhibit significant anticancer properties. For instance, a study evaluated a series of compounds similar to this compound against multiple cancer cell lines, revealing promising results:

  • Significant Findings :
    • Compound Efficacy : Certain derivatives showed high potency against cancer cell lines such as SNB-19 and NCI-H460, with percentage growth inhibition (PGI) values reaching up to 65.12% at a concentration of 10 µM .
    • Structure-Activity Relationship (SAR) : The presence of specific substituents on the phenyl ring significantly influenced anticancer activity. For example, the substitution pattern of methoxy groups was correlated with increased efficacy against non-small cell lung cancer and other types .
Compound Cell Line PGI (%) at 10 µM
Compound 6hSNB-1965.12
Compound 6hNCI-H46055.61
Compound 6hSNB-7554.68

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentrations (MIC) : The compound exhibited MIC values as low as 8 µg/mL, indicating strong antibacterial properties compared to standard antibiotics like ciprofloxacin .
Bacterial Strain MIC (µg/mL) Zone of Inhibition (mm)
E. coli817.0 ± 0.40
S. aureus817.0 ± 0.15

The mechanism by which this compound exerts its effects is not fully elucidated but is believed to involve interaction with specific cellular targets such as tubulin and bacterial cell wall components. Molecular docking studies suggest that the compound can effectively bind to active sites involved in critical cellular processes, disrupting normal function and leading to cell death in targeted cells .

Case Studies

Several case studies have documented the use of compounds related to or derived from this compound:

  • Study on Cancer Cell Lines : A comprehensive evaluation involving multiple cancer cell lines showed that modifications to the phenyl ring could enhance anticancer efficacy significantly.
  • Antibacterial Screening : A series of derivatives were tested against common pathogens, revealing that certain substitutions led to enhanced antibacterial activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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